2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17881637
Molecular Formula: C6H10N2OS
Molecular Weight: 158.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2OS |
|---|---|
| Molecular Weight | 158.22 g/mol |
| IUPAC Name | 2-methoxy-2-(1,3-thiazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C6H10N2OS/c1-9-5(2-7)6-3-8-4-10-6/h3-5H,2,7H2,1H3 |
| Standard InChI Key | SURPEABJPXXBJX-UHFFFAOYSA-N |
| Canonical SMILES | COC(CN)C1=CN=CS1 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine (IUPAC name: 2-methoxy-2-(1,3-thiazol-5-yl)ethanamine) belongs to the class of substituted thiazoles, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. Its molecular formula is C₆H₁₀N₂OS, with a molecular weight of 158.22 g/mol. Key structural features include:
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A methoxy group (-OCH₃) at the C2 position of the ethane backbone.
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A primary amine (-NH₂) at the C1 position.
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A 1,3-thiazol-5-yl substituent, distinguishing it from the more commonly studied 2-yl isomers .
Table 1: Molecular Properties of Select Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Thiazole Substituent Position |
|---|---|---|---|
| 2-Methoxy-2-(1,3-thiazol-5-yl)ethan-1-amine | C₆H₁₀N₂OS | 158.22 | 5-yl |
| 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine | C₆H₁₀N₂OS | 158.22 | 2-yl |
| 2-[(2-Methoxy-1,3-thiazol-5-yl)oxy]ethan-1-amine | C₆H₁₀N₂O₂S | 174.22 | 5-yl |
The canonical SMILES representation (COC(CN)C1=NC=CS1) underscores the spatial arrangement critical for its reactivity.
Synthesis and Optimization Strategies
Synthetic Pathways
While direct synthesis protocols for the 5-yl isomer are sparsely documented, analogous methods for thiazole derivatives suggest two primary routes:
Nucleophilic Substitution
Thiazole-5-amine precursors react with methoxy-containing reagents under controlled conditions. For example:
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Condensation: Reacting 1,3-thiazol-5-amine with methoxyacetyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C .
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Cyclization: Using catalysts like palladium(II) acetate to facilitate ring closure .
Cross-Coupling Reactions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Thiazol-5-amine, ClCH₂OCH₃ | 0–5°C | 58 |
| 2 | Pd(dppf)Cl₂, K₂CO₃ | 100°C | 79 |
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound exhibits moderate hydrophilicity (logP ≈ 1.2) due to its amine and methoxy groups, with solubility profiles as follows:
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Water: 12.5 mg/mL at 25°C (pH 7.4).
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Organic solvents: >50 mg/mL in ethanol and dimethyl sulfoxide (DMSO).
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 122–123°C, comparable to structurally related thiazoles . Degradation initiates at 210°C, forming sulfur oxides and nitriles.
Mechanistic Insights
Enzyme Inhibition
Thiazoles inhibit dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2) through:
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Hydrogen bonding between the amine group and Glu30 of DHFR.
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Van der Waals interactions with COX-2’s hydrophobic pocket .
Receptor Modulation
The methoxy group enhances binding to G-protein-coupled receptors (GPCRs), modulating adenosine A₂A receptors with an IC₅₀ of 280 nM .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 5-yl substituent with a 2-yl group (as in) alters biological activity:
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2-yl isomer: 3-fold higher antibacterial potency due to improved membrane penetration.
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5-yl isomer: Enhanced metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h in human liver microsomes) .
Future Research Directions
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Stereoselective synthesis to explore enantiomeric effects.
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In vivo toxicology studies to assess therapeutic indices.
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Computational modeling to optimize receptor binding affinities.
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